![molecular formula C16H18N4OS B5569483 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide
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Description
This compound belongs to a class of chemicals that include triazoles, a type of heterocyclic amine. Triazoles are known for their various applications in medicinal chemistry and pharmaceuticals due to their biological activities.
Synthesis Analysis
The synthesis process often involves reactions of different chemical entities to form the triazole ring. For example, in a related synthesis process, a guanidine derivative was obtained by reacting specific amide compounds with aniline in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The molecular structure of triazole compounds can be complex, featuring various functional groups. For instance, in one study, the crystal structure of a related compound showed that the molecule adopts a trans geometry around the N = N bond with significant deviation from planarity (Bullerwell et al., 1995).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions. For example, they can react with aniline or other amines, leading to different chemical structures. These reactions often involve hydrogen bonding and can lead to different physical properties and molecular structures (Panchal & Patel, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by the specific functional groups present. For instance, different hydrogen bond interactions and molecular geometries can affect their crystal structures and physical states (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and chemical interactions, are dictated by the triazole core and the attached functional groups. For example, the presence of benzamide or other substituents can influence the reactivity and interaction with other chemicals (Kumar et al., 2016).
Future Directions
The future directions for “N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide” could involve further exploration of its biological activities and potential applications in pharmaceuticals . The development of more effective and potent derivatives is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-18-12(2)20(19-11)8-3-7-17-16(21)14-4-5-15-13(10-14)6-9-22-15/h4-6,9-10H,3,7-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAMDKAZZMSRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCNC(=O)C2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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